molecular formula C9H16 B14159402 2,6-Dimethylhepta-2,4-diene CAS No. 4634-87-1

2,6-Dimethylhepta-2,4-diene

Cat. No.: B14159402
CAS No.: 4634-87-1
M. Wt: 124.22 g/mol
InChI Key: HQTKNGJJNNTBLG-UHFFFAOYSA-N
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Description

2,6-Dimethylhepta-2,4-diene is an organic compound belonging to the class of branched unsaturated hydrocarbons. It is a hydrocarbon with the molecular formula C9H16 and is characterized by the presence of two double bonds and two methyl groups attached to the heptadiene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylhepta-2,4-diene can be synthesized through several methods. One common approach involves the reaction of isobutene with carbon tetrachloride under specific conditions . Another method includes the self-condensation of acetone, which can also yield related compounds such as 2,6-dimethyl-2,5-heptadien-4-one .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic reactions to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylhepta-2,4-diene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogens (e.g., Br2) and halogenating agents (e.g., N-bromosuccinimide) are often used for substitution reactions.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,6-Dimethylhepta-2,4-diene has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Dimethylhepta-2,4-diene involves its interaction with various molecular targets. The double bonds in the compound allow it to participate in addition reactions, forming new chemical bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and potential biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylhepta-2,4-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

CAS No.

4634-87-1

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

2,6-dimethylhepta-2,4-diene

InChI

InChI=1S/C9H16/c1-8(2)6-5-7-9(3)4/h5-8H,1-4H3

InChI Key

HQTKNGJJNNTBLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC=C(C)C

Origin of Product

United States

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